molecular formula C11H8Cl2N2O B1489733 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol CAS No. 1691921-01-3

6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol

Cat. No.: B1489733
CAS No.: 1691921-01-3
M. Wt: 255.1 g/mol
InChI Key: UPQOXBZDXOXLCQ-UHFFFAOYSA-N
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Description

Research Application and Value: 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol is a chemical compound of significant interest in medicinal and organic chemistry research, particularly in the exploration of pyrimidine-based therapeutics. The pyrimidine moiety is a privileged scaffold in drug discovery due to its presence in essential biological molecules like nucleic acids (uracil, thymine, cytosine) and vitamins (e.g., thiamine, Vitamin B1) . This core structure is found in compounds with a broad spectrum of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making it a highly valuable template for the development of new therapeutic agents . Chemical Properties and Characterization: This compound has a molecular formula of C11H9Cl2N3 and a molecular weight of 254.12 g/mol . Its structure consists of a pyrimidine ring, a six-membered aromatic heterocycle featuring two nitrogen atoms, which is substituted with a methyl group, a hydroxyl group, and a 2,5-dichlorophenyl ring . The electron-deficient nature of the pyrimidine ring influences its reactivity and interaction potential, a key area of study for researchers . The compound is associated with CAS Number 1462246-00-9 . Handling and Safety: This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and employ appropriate personal protective equipment (PPE) before handling.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c1-6-14-10(5-11(16)15-6)8-4-7(12)2-3-9(8)13/h2-5H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQOXBZDXOXLCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The compound's structure can be represented as follows:

C11H8Cl2N2O\text{C}_{11}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}

This structure features a dichlorophenyl group, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Activity : The compound has been shown to inhibit key inflammatory mediators such as COX-2 and iNOS.
  • Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines.

Anti-inflammatory Activity

A study highlighted the compound's ability to suppress COX-2 activity with an IC50 value comparable to that of celecoxib, a standard anti-inflammatory drug. The results indicated:

CompoundIC50 (μmol)
This compound0.04 ± 0.09
Celecoxib0.04 ± 0.01

Additionally, in vivo models demonstrated significant reductions in carrageenan-induced paw edema, indicating robust anti-inflammatory effects (source ).

Anticancer Activity

The anticancer potential of this compound was assessed against various cancer cell lines. For instance, it exhibited notable cytotoxicity in A549 human lung adenocarcinoma cells. The following table summarizes its activity compared to standard chemotherapeutics:

CompoundCell LineViability (%) at 100 µM
This compoundA54966
CisplatinA54930

These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy (source ).

The mechanism by which this compound exerts its effects appears to involve the modulation of inflammatory pathways and apoptosis induction in cancer cells. Specifically, it reduces the expression of pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory properties (source ).

Case Studies

Several case studies have evaluated the efficacy of this compound:

  • In Vivo Study on Inflammation : Rats treated with the compound showed a significant decrease in paw edema compared to control groups.
  • In Vitro Study on Cancer Cells : Treatment with varying concentrations of the compound resulted in dose-dependent cytotoxicity against A549 cells.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:
The compound has been studied for its potential use in treating various medical conditions due to its interaction with biological targets. Notably, it has shown promise as a modulator of the serotonin receptor system, which is critical in the treatment of psychiatric disorders such as schizophrenia and depression. Research indicates that compounds with similar structures can act as agonists or antagonists at serotonin receptors, suggesting a possible role for 6-(2,5-dichlorophenyl)-2-methylpyrimidin-4-ol in modulating these pathways .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the structure-activity relationships (SAR) of pyrimidine derivatives, noting that modifications at specific positions can enhance anti-inflammatory and analgesic properties. The compound's structural features suggest it may exhibit similar benefits, warranting further investigation into its efficacy against inflammatory diseases .

Synthesis and Chemical Properties

Synthesis:
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Techniques such as nucleophilic substitution and cyclization are commonly employed to achieve the desired molecular structure. The compound has been characterized using various spectroscopic methods including NMR and mass spectrometry to confirm its purity and structural integrity .

Chemical Properties:
The compound exhibits notable solubility profiles and stability under standard laboratory conditions, making it suitable for further chemical modifications. Its crystalline forms can be manipulated to optimize bioavailability and pharmacokinetic properties .

In Vitro Studies:
Preliminary in vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In experiments comparing its effects with established anti-inflammatory drugs, it demonstrated comparable IC50 values against COX-2 activity, suggesting potential as a therapeutic agent in inflammatory conditions .

Mechanism of Action:
The mechanism by which this compound exerts its biological effects is believed to involve modulation of signaling pathways associated with inflammation and neurotransmission. By interacting with specific receptors or enzymes, it may alter cellular responses leading to therapeutic outcomes .

Industrial Applications

Beyond its medicinal uses, this compound serves as a valuable intermediate in the synthesis of various chemical products. Its utility in industrial applications includes serving as a precursor for more complex organic molecules utilized in pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol with structurally related compounds:

Compound Name Core Structure Substituents (Position) Molecular Weight Key Properties/Activities References
This compound Pyrimidine 2-Me, 6-(2,5-Cl₂Ph), 4-OH ~272.1 (calc.) Potential protease inhibition*
6-(3,5-Dichlorophenyl)-2-phenylpyrimidine Pyrimidine 2-Ph, 6-(3,5-Cl₂Ph), 4-CF₃ 369.200 Lipophilic; target interaction†
Lamotrigine (6-(2,3-Dichlorophenyl)-1,2,4-triazine) Triazine 2,3-Cl₂Ph, 1,2,4-triazine core 256.1 Anticonvulsant; bipolar disorder
6-(Chloromethyl)-2-phenylpyrimidin-4-ol Pyrimidine 2-Ph, 6-CH₂Cl, 4-OH ~248.7 (calc.) Synthetic intermediate

*Inferred from , where 2,5-dichlorophenyl is critical for FXIIa inhibition.

Impact of Dichlorophenyl Substitution

  • Position of Chlorine Atoms :
    • The 2,5-dichlorophenyl group (as in the target compound) is associated with selective FXIIa inhibition, as chlorine atoms at these positions optimize steric and electronic interactions in protease binding pockets .
    • 3,5-dichlorophenyl analogues (e.g., ) exhibit higher lipophilicity due to symmetrical substitution but may reduce selectivity due to altered binding geometry.
    • 2,3-dichlorophenyl (e.g., Lamotrigine) shows anticonvulsant activity but targets voltage-gated sodium channels rather than proteases, highlighting the role of core heterocycle differences .

Functional Group Modifications

  • Hydroxyl vs. Trifluoromethyl at Position 4 :
    • The 4-OH group in the target compound increases hydrophilicity and hydrogen-bonding capacity, which may enhance solubility and target engagement compared to 4-CF₃ derivatives (e.g., ), which prioritize membrane permeability .
  • Methyl vs.

Preparation Methods

Synthetic Procedure

The preparation of 4,6-dihydroxy-2-methylpyrimidine is achieved via a condensation reaction involving dimethyl malonate and acetamidine hydrochloride in methanol under controlled temperature conditions:

  • In an ice bath, sodium methoxide is added to methanol with stirring.
  • Dimethyl malonate and acetamidine hydrochloride are introduced after complete dissolution.
  • The ice bath is removed, and the mixture is heated to 18–25 °C and reacted for 3–5 hours.
  • Methanol is removed by reduced pressure distillation.
  • Water is added to dissolve the residue, and the pH is adjusted to 1–2.
  • The mixture is stirred at 0 °C for 3–5 hours to crystallize the product.
  • The solid is collected by suction filtration, washed, and dried to yield white solid 4,6-dihydroxy-2-methylpyrimidine.

Reaction Parameters

Parameter Condition/Value
Solvent Methanol
Base Sodium methoxide
Temperature (initial) 0 °C (ice bath)
Reaction temperature 18–25 °C
Reaction time 3–5 hours
pH adjustment 1–2
Crystallization temperature 0 °C
Crystallization time 3–5 hours
Molar ratios Sodium methoxide : dimethyl malonate = 2.5–4.5 : 1
Dimethyl malonate : acetamidine hydrochloride = 1 : 1–2
Solvent volume to reagent mass Methanol 10–12 mL/g

This method is noted for its safety, environmental friendliness, and suitability for industrial scale-up due to the avoidance of highly toxic reagents.

Conversion to 4,6-Dichloro-2-methylpyrimidine

Chlorination Using Triphosgene

The 4,6-dihydroxy-2-methylpyrimidine is converted to 4,6-dichloro-2-methylpyrimidine by chlorination with triphosgene as a safer alternative to traditional chlorinating agents such as POCl3 or phosgene:

  • Triphosgene is dissolved in dichloroethane.
  • In a separate reactor, 4,6-dihydroxy-2-methylpyrimidine and N,N-diethylaniline are heated to reflux in ethylene dichloride.
  • The triphosgene solution is slowly added under reflux.
  • The reaction proceeds for 6–8 hours.
  • The reaction mixture is washed, dried, filtered, concentrated, recrystallized, and decolorized to obtain the solid 4,6-dichloro-2-methylpyrimidine.

Advantages

  • Triphosgene is less toxic and more manageable than phosgene or POCl3.
  • The process is amenable to industrial production due to its straightforward operation and environmental benefits.

Supporting Data and Analysis

Crystallographic Data of Related Pyrimidine Derivatives

A study on structurally related 2,6-diaminopyrimidin-4-ol derivatives provides crystallographic and computational data supporting the molecular conformation and hydrogen bonding interactions relevant to the pyrimidine core, which can influence reactivity and stability during synthesis.

Parameter Compound A (2,6-Diaminopyrimidin-4-yl Naphthalene-2-sulfonate) Compound B (2,6-Diaminopyrimidin-4-yl 4-Methylbenzenesulfonate)
Molecular formula C14H12N4O3S C11H12N4O3S
Molecular weight (g/mol) 316.34 280.31
Crystal system Monoclinic Monoclinic
Space group P 1/c P 1/c
Density (calculated, Mg/m3) 1.487 1.466
Data collection temperature (K) 296 296

This data indicates the stability of the pyrimidine scaffold under various substitution patterns, which is crucial for the preparation of derivatives like 6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol.

Computational Insights

Computational studies reveal that strong hydrogen bonding interactions stabilize the pyrimidine ring system and influence molecular conformation, which can affect reaction pathways during synthesis.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Synthesis of 4,6-dihydroxy-2-methylpyrimidine Sodium methoxide, dimethyl malonate, acetamidine hydrochloride, methanol, 0–25 °C, pH 1–2 White solid, high purity, industrially scalable
Chlorination to 4,6-dichloro-2-methylpyrimidine Triphosgene in dichloroethane, N,N-diethylaniline, reflux 6–8 h Safe alternative to POCl3, suitable for scale-up
Introduction of 2,5-dichlorophenyl substituent Likely palladium-catalyzed coupling with 2,5-dichlorophenyl organometallic reagent Formation of 6-(2,5-Dichlorophenyl) derivative
Final hydrolysis/substitution Controlled conditions to yield 4-hydroxy group Completion of target compound

Q & A

Q. How to design structure-activity relationship (SAR) studies for pyrimidine analogs?

  • Answer : Systematically vary substituents (e.g., replace methyl with ethyl or phenyl groups) and assess impacts on:
  • Lipophilicity : Measured via logP (shake-flask method).
  • Bioactivity : Test against enzyme targets (e.g., dihydrofolate reductase) using fluorescence-based assays .

Data Contradiction Analysis

Q. Why do computational predictions of antibacterial activity sometimes conflict with experimental data?

  • Answer : In silico models may overlook membrane permeability or off-target effects. Validate with transmembrane assays (e.g., PAMPA) and proteomic profiling to identify unintended interactions .

Q. How to address inconsistent crystallographic data for pyrimidine derivatives?

  • Answer : Recrystallize from multiple solvents (e.g., EtOH vs. DCM) to isolate polymorphs. Use single-crystal X-ray diffraction to resolve structural ambiguities, comparing with Cambridge Structural Database entries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol
Reactant of Route 2
6-(2,5-Dichlorophenyl)-2-methylpyrimidin-4-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.